molecular formula C12H14O3 B13220263 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid

Cat. No.: B13220263
M. Wt: 206.24 g/mol
InChI Key: HDFVZFNLEBXNTB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is an organic compound with a molecular formula of C12H14O3 It is a derivative of propanoic acid, characterized by the presence of a 3-methylphenyl group and two methyl groups attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways Involved: It can modulate pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Comparison with Similar Compounds

    2,2-Dimethyl-3-(3-methylphenyl)propanol: A related compound with a hydroxyl group instead of a carboxyl group.

    3-(2,2-Dimethyl-3-hydroxypropyl)toluene: Another similar compound used in the fragrance industry.

Uniqueness: 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid

InChI

InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15)

InChI Key

HDFVZFNLEBXNTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C)(C)C(=O)O

Origin of Product

United States

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